rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis
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Overview
Description
rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis typically involves the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Formation of the Dihydrochloride Salt: The final compound is often converted to its dihydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and other advanced technologies.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying the effects of trifluoromethylated compounds on biological systems.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: As an intermediate in the production of agrochemicals or other industrial products.
Mechanism of Action
The mechanism of action of rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine: Without the dihydrochloride salt form.
6-(trifluoromethyl)piperidine: Lacking the amine group.
Other Piperidine Derivatives: With different substituents.
Uniqueness
The presence of the trifluoromethyl group and the specific stereochemistry (3R,6R) make rac-(3R,6R)-6-(trifluoromethyl)piperidin-3-amine dihydrochloride, cis unique. These features can significantly influence its chemical properties and biological activity.
Properties
CAS No. |
2307736-74-7 |
---|---|
Molecular Formula |
C6H13Cl2F3N2 |
Molecular Weight |
241.1 |
Purity |
0 |
Origin of Product |
United States |
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